3-Methylazelaic acid can be derived from natural sources or synthesized through chemical processes. It is classified as a medium-chain dicarboxylic acid, which typically contains between six to twelve carbon atoms. The compound is often associated with metabolic pathways involving fatty acids and has been identified in various biological samples, including urine, where it serves as a biomarker for certain health conditions .
The synthesis of 3-Methylazelaic acid can be achieved through several methods, including:
The technical details often include the use of specific catalysts or enzymes to facilitate these reactions under controlled conditions, ensuring high yields and purity of the final product .
3-Methylazelaic acid participates in various chemical reactions typical of dicarboxylic acids:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties .
The mechanism of action of 3-Methylazelaic acid primarily involves its role as a metabolite in various biochemical pathways. It has been shown to influence cellular processes related to inflammation and oxidative stress. In particular, it may modulate the activity of certain enzymes involved in fatty acid metabolism, thereby affecting lipid profiles in biological systems.
Data from studies indicate that elevated levels of 3-Methylazelaic acid are associated with metabolic disorders such as attention-deficit hyperactivity disorder (ADHD), suggesting its potential role as a biomarker for diagnostic purposes .
These properties make 3-Methylazelaic acid suitable for various applications in research and industry, particularly in formulations requiring stable acidic components .
3-Methylazelaic acid has several applications across scientific disciplines:
Azelaic acid (1,7-heptanedicarboxylic acid) has evolved from a natural dietary component to a pharmacologically significant molecule since its isolation from rancid fats in the early 20th century [6]. Its derivatives gained prominence in the 1970s–1980s when researchers identified azelaic acid's tyrosinase-inhibiting and antibacterial properties, leading to FDA-approved formulations for acne and rosacea by 1995 [8]. The discovery of branched-chain derivatives like 3-methylazelaic acid emerged from metabolomic profiling studies in the 2010s, which aimed to identify endogenous biomarkers for disease states. Notably, a 2022 urinary metabolomics study identified 3-methylazelaic acid as a differential metabolite in attention-deficit/hyperactivity disorder (ADHD) patients compared to healthy controls, marking its entry into contemporary biomedical research [1]. This discovery highlighted its potential as a diagnostic tool and underscored the unexplored biological significance of modified dicarboxylic acids.
Table 1: Key Milestones in Azelaic Acid Derivative Research
Year | Development | Significance |
---|---|---|
1909 | Isolation of arachidonic acid (precursor pathway) [6] | Established foundational lipid biochemistry |
1980s | Azelaic acid's tyrosinase inhibition characterized [9] | Rationalized depigmenting effects |
2010s | Advanced metabolomic profiling techniques | Enabled detection of branched-chain derivatives |
2022 | Identification of 3-methylazelaic acid as ADHD biomarker [1] | Revealed clinical relevance of methylated analogue |
The addition of a methyl group at the C3 position of azelaic acid’s aliphatic chain induces steric and electronic perturbations that significantly alter its bioactivity. Unsubstituted azelaic acid exerts effects through competitive inhibition of tyrosinase (K~i~ = 2.73 × 10⁻³ M) and thioredoxin reductase (K~i~ = 1.25 × 10⁻⁵ M) via carboxylate group interactions with enzymatic histidine residues [9]. Methylation disrupts this binding by:
Functionally, 3-methylazelaic acid belongs to leucine degradation intermediates. Its elevated levels in ADHD patients suggest disrupted mitochondrial β-oxidation pathways, as leucine catabolism yields methylated acyl-CoAs that undergo chain shortening to 3-methylazelaic acid [1]. This positions it within energy metabolism dysregulation paradigms, distinct from parental azelaic acid’s role in melanogenesis or inflammation.
Table 2: Comparative Properties of Azelaic Acid and 3-Methylazelaic Acid
Property | Azelaic Acid | 3-Methylazelaic Acid | Functional Implication |
---|---|---|---|
IUPAC Name | Nonanedioic acid | 3-Methylnonanedioic acid | Structural isomerism |
Water Solubility | 2.1 g/L (20°C) [4] | ~1.5 g/L (predicted) | Altered formulation needs |
Key Metabolic Pathway | ω-Oxidation of fatty acids | Leucine catabolism | Biomarker for mitochondrial dysfunction |
Primary Bioactivity | Tyrosinase/thioredoxin reductase inhibition [9] | Neuro-metabolic modulation [1] | Divergent therapeutic potential |
Detection Method | HPLC-UV (historical) | HRMS (current) [1] | Sensitivity to structural modifications |
Despite emerging significance, 3-methylazelaic acid research faces several interconnected challenges:
Synthetic Complexity: Conventional azelaic acid production relies on ozonolysis of oleic acid or oxidative cleavage of unsaturated fatty acids with H₂O₂ [5]. Introducing regioselective methylation requires multi-step enzymatic or chemical processes (e.g., α-alkylation of dicarboxylates), which suffer from low yields (<30%) and poor stereocontrol [7]. Sustainable routes using bio-based precursors remain unexplored.
Analytical Limitations: Differentiating 3-methylazelaic acid from isomers like 2- or 4-methylazelaic acid demands ultra-high-resolution mass spectrometry (HRMS) or NMR, unavailable in routine clinical labs. The 2022 ADHD study achieved detection via liquid chromatography-HRMS but noted co-elution issues with other branched-chain dicarboxylic acids [1].
Mechanistic Ambiguity: While associated with ADHD, the compound’s exact pathophysiological role is unconfirmed. Hypotheses include:
Alteration of neuronal membrane fluidity [1] [3]Robust in vitro and in vivo validation is lacking.
Formulation Barriers: Like azelaic acid, 3-methylazelaic acid has low aqueous solubility (estimated 1.5 g/L). Parental azelaic acid requires nanoencapsulation or coordination polymers (e.g., Zn²⁺-azelate frameworks) for enhanced delivery [7]. Similar strategies for the methylated analogue are absent, impeding pharmacological testing. Regulatory precedents show increasing stringency for topical dicarboxylic acids, necessitating comprehensive carcinogenicity testing even for endogenous compounds [8].
These gaps highlight needs for innovative synthesis, targeted in silico studies of enzyme interactions, and advanced delivery systems to unlock therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7